molecular formula C22H22BrN5O4S B3294548 Ethyl 4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate CAS No. 887221-05-8

Ethyl 4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate

Cat. No.: B3294548
CAS No.: 887221-05-8
M. Wt: 532.4 g/mol
InChI Key: SIMORVBUZADHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate is a heterocyclic compound featuring:

  • A piperazine-1-carboxylate backbone, which enhances solubility and modulates pharmacokinetics.
  • A fused [1,2,4]triazolo[3,2-b][1,3]thiazole core with a 6-hydroxy group and 2-furyl substituent, which may influence electronic properties and biological activity.

This structure combines elements of aromaticity, hydrogen-bonding capability, and steric bulk, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

ethyl 4-[(3-bromophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN5O4S/c1-2-31-22(30)27-10-8-26(9-11-27)17(14-5-3-6-15(23)13-14)18-20(29)28-21(33-18)24-19(25-28)16-7-4-12-32-16/h3-7,12-13,17,29H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMORVBUZADHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the individual building blocks, followed by their sequential coupling. Common synthetic routes include:

Chemical Reactions Analysis

Ethyl 4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate has shown potential in the following areas:

  • Anticancer Activity : The compound's ability to inhibit specific enzymes involved in cell proliferation suggests it may have anticancer properties. Studies indicate that similar compounds with triazolo-thiazole structures exhibit selective cytotoxicity against cancer cell lines.
  • Antimicrobial Properties : Preliminary investigations have indicated that this compound may exhibit antimicrobial effects against various pathogens. The presence of the furan and triazolo-thiazole rings is believed to contribute to its bioactivity by interacting with microbial targets.

Biochemical Studies

The structural complexity of this compound allows it to serve as a valuable tool in biochemical research:

  • Enzyme Inhibition Studies : Due to its ability to bind to specific enzymes, this compound can be utilized in studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic use.

Material Science

The unique properties of this compound extend into material science:

  • Development of Conductive Materials : The compound's electronic properties make it a candidate for the development of new materials with specific electrical characteristics, potentially useful in organic electronics and sensors.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural Modifications in Triazolothiazole Derivatives

The target compound’s triazolothiazole core is shared with several analogs, but substituent variations lead to distinct properties:

Compound Name / Evidence ID Core Structure Phenyl Substituent Additional Groups Key Differences
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole 3-Bromophenyl 2-Furyl, 6-hydroxy Unique furan and bromophenyl combination
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate [1,3]Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl 2-Ethyl Fluorine (electron-withdrawing) vs. bromine; ethyl vs. furan
Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate [1,3]Thiazolo[3,2-b][1,2,4]triazole 4-Bromophenyl 2-Ethyl Bromine position (para vs. meta); ethyl vs. furan
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole Thiazole 3-Fluorophenyl Methylthio, hydrazono Simpler thiazole core; lacks triazole fusion

Key Observations:

  • Heterocyclic Core : The triazolothiazole system in the target compound offers greater π-conjugation and hydrogen-bonding capacity than simpler thiazoles .
  • Substituent Influence : The 2-furyl group introduces oxygen-based hydrogen-bond acceptors, contrasting with ethyl or methylthio groups in analogs .

Piperazine-Carboxylate Derivatives

Piperazine-carboxylate moieties are common in drug design for their solubility and conformational flexibility:

Compound Name / Evidence ID Piperazine Substituent Key Features
Target Compound 3-Bromophenyl-triazolothiazole Combines bulky aromatic and heterocyclic groups
Ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate 3-(Tetrafluoroethoxy)benzoyl Strong electron-withdrawing groups enhance stability
Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate 4-Chlorophenyl-triazolopyrimidine Chlorine and methyl groups alter steric and electronic profiles

Key Observations:

  • Electron-Donating vs.
  • Biological Implications : Piperazine-linked triazolopyrimidines (e.g., ) often exhibit kinase or protease inhibition, suggesting the target compound may share similar targets.

Research Findings and Implications

  • Antimicrobial Potential: Triazolothiadiazoles with halogenated aryl groups (e.g., ) show antimicrobial activity, suggesting the target compound may share this trait.
  • Binding Affinity : The furan’s π-system could enhance interactions with aromatic residues in enzymes or receptors, differentiating it from ethyl-substituted analogs .
  • Toxicity Considerations : Bromine’s larger atomic radius may increase metabolic stability but raise toxicity risks compared to fluorine .

Q & A

Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?

Answer: The synthesis involves multi-step reactions, typically starting with the formation of the triazolothiazole core. Key steps include:

  • Cyclization : Formation of the [1,2,4]triazolo[3,2-b][1,3]thiazole ring via condensation of thiosemicarbazide derivatives with α-haloketones (e.g., bromoacetylfuran) under reflux in ethanol .
  • Coupling Reactions : Introducing the 3-bromophenyl and piperazine moieties via nucleophilic substitution or Suzuki coupling, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Esterification : Final carboxylation using ethyl chloroformate in the presence of a base (e.g., triethylamine) .

Q. Characterization Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., furan protons at δ 6.3–7.2 ppm, piperazine methylene at δ 3.5–4.0 ppm) .
  • HPLC/MS : Monitors reaction progress and ensures purity (>95%) .

Q. Which analytical techniques are critical for verifying the compound’s structure and purity?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₃BrN₆O₄S: 603.0812; observed: 603.0815) .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹, ester C=O at 1700–1750 cm⁻¹) .
  • X-ray Crystallography (if crystals are obtainable): Resolves stereochemistry and confirms solid-state conformation .

Q. What are common challenges in purification, and how are they addressed?

Answer:

  • Low Yield in Cyclization : Optimize solvent polarity (e.g., switch from ethanol to DMF) and temperature (60–80°C vs. reflux) .
  • Byproduct Formation : Use flash chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) or recrystallization (ethanol/water mixtures) .
  • Hydrolysis of Ester Group : Avoid prolonged exposure to acidic/basic conditions; maintain inert atmosphere during reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design revealed that increasing Pd catalyst from 2% to 5% improves coupling yield by 18% .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility for exothermic steps (e.g., diazotization), reducing side reactions .
  • Machine Learning : Bayesian optimization algorithms predict optimal conditions (e.g., 72°C, 12 h reaction time) with fewer experimental trials .

Q. How can computational methods predict biological targets and binding modes?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 14α-demethylase, PDB: 3LD6). The triazole ring shows hydrogen bonding with Thr260, while the bromophenyl group fits into a hydrophobic pocket .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. The furan oxygen’s electron-donating effect increases nucleophilicity at the triazole N2 position .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Q. How should researchers resolve contradictions in biological activity data?

Answer:

  • Assay Variability : Replicate experiments across multiple cell lines (e.g., HepG2 vs. HEK293) and validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .
  • Stereochemical Effects : Separate enantiomers via chiral HPLC and test individually. For example, the (R)-enantiomer may show 10-fold higher inhibition of kinase X than the (S)-form .
  • Metabolic Stability : Use LC-MS/MS to identify metabolites in microsomal assays; unstable esters (e.g., ethyl carboxylate) may hydrolyze to inactive acids .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR Knockout : Silence putative targets (e.g., PI3Kγ) and assess rescue of phenotype .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to confirm direct interaction with purified proteins .
  • Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment; pathway enrichment analysis (e.g., KEGG) links the compound to apoptosis or oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[(3-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.